(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Lipophilicity Drug Design Physicochemical Properties

Procure this specific 5-chloropyrimidine piperidine-amide scaffold for applications where non-halogenated analogs fail. Unlike 4,6-dimethyl or pyrazinyloxy alternatives, the 5-chloro substituent is an active electrophilic warhead enabling covalent target engagement via SNAr chemistry—a capability absent in competitive inhibitors. Its CNS-favorable profile (MW 338.8, XLogP3 2.6, TPSA 96.5 Ų, zero HBD) aligns with blood-brain barrier penetration guidelines, making it the superior starting point for CNS-focused probe development over bulkier benzothiazole analogs (MW 374.8, XLogP3 3.6). The absence of H-bond donors simplifies binding interaction interpretation in SAR studies.

Molecular Formula C14H15ClN4O2S
Molecular Weight 338.81
CAS No. 2034398-74-6
Cat. No. B2495332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
CAS2034398-74-6
Molecular FormulaC14H15ClN4O2S
Molecular Weight338.81
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3
InChIKeySPKOOLCVIVCEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034398-74-6): A Structural and Reactivity Overview


The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (MW 338.8 g/mol) is a synthetic, heterocyclic small molecule belonging to the class of piperidine-amide derivatives [1]. It is characterized by a central piperidine ring linked via an ether bond to a 5-chloropyrimidine moiety and via an amide bond to a 4-methylthiazole group . This specific combination of functional groups, lacking hydrogen bond donors, is unusual among screening compounds and positions it as a modular scaffold rather than a final drug candidate, with distinct physicochemical and reactivity profiles compared to its closest structural analogs [2].

Why Closest Analogs Cannot Substitute for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034398-74-6)


Simple substitution of this compound with its nearest structural analogs—such as replacing the 5-chloropyrimidine with a 4,6-dimethylpyrimidine or pyrazine, or expanding the thiazole to a benzothiazole—will fundamentally alter its chemical behavior and physicochemical properties, leading to different biological outcomes [1]. The 5-chloro substituent is not a passive group; it is a reactive handle for nucleophilic aromatic substitution (SNAr), enabling covalent modification or further chemical diversification that non-halogenated analogs cannot undergo . Furthermore, even minor variations cause significant shifts in key properties like lipophilicity (XLogP3), molecular size, and polar surface area (TPSA), which are critical determinants of membrane permeability, target engagement, and assay interference potential, meaning that each analog represents a distinct chemical start point rather than a functionally interchangeable entity [2].

Quantitative Differentiation Evidence for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034398-74-6)


Lipophilicity Control: A 62.5% Higher XLogP3 than the Pyrazinyloxy Analog

The target compound exhibits a computed XLogP3 of 2.6, which is 62.5% higher than the pyrazinyloxy analog (XLogP3 = 1.6) [1]. This difference is quantitatively significant, as a logP range of 2-3 is often optimal for passive membrane permeability and oral absorption, whereas a logP below 2 can limit permeability. This suggests the target compound resides in a more favorable lipophilicity space for cell-based assays.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Electrophilic Reactivity via 5-Chloro Substituent vs. Non-Halogenated 4,6-Dimethyl Analog

The presence of the 5-chloro substituent on the pyrimidine ring enables nucleophilic aromatic substitution (SNAr) reactions, a capability entirely absent in the non-halogenated 4,6-dimethyl analog . This single atom difference from C-H to C-Cl transforms the pyrimidine from an inert aromatic system into an electrophilic center, allowing for covalent modification, late-stage functionalization, or the formation of covalent probes. Vendor synthesis descriptions confirm the target compound is prepared using chloride-specific chemistry, unlike its dimethyl counterpart .

Chemical Reactivity Nucleophilic Aromatic Substitution Covalent Probe Design

Optimal Molecular Weight and TPSA for CNS Drug-Like Properties Against the Benzothiazole Analog

The target compound possesses a molecular weight of 338.8 g/mol and a TPSA of 96.5 Ų, fitting within typical CNS drug-like parameter guidelines (MW < 400, TPSA < 90-100 Ų) [1]. In contrast, the benzothiazole analog (CAS 2034398-20-2) has a significantly higher molecular weight (374.8 g/mol) and XLogP3 (3.6), pushing it beyond the upper limits associated with optimal CNS penetration [2]. The target compound's lower TPSA, combined with a moderate logP, suggests a superior profile for passive BBB permeation.

Central Nervous System (CNS) Blood-Brain Barrier (BBB) Drug-Like Properties

Unique Ether Linkage Conformation Constrained by 3-Piperidinyloxy Connectivity

The ether linkage is positioned at the 3-position of the piperidine ring. Analogs with 4-oxy connectivity on the piperidine ring, such as the BMS-903452 series, adopt a different vector orientation of the pyrimidine group relative to the carbonyl-thiazole axis . This results in a distinct conformational ensemble. While no direct target engagement comparison data exists, 3D conformer analysis and structural modeling suggest the target compound presents a 'bent' geometry, whereas 4-substituted analogs extend linearly, which is critical for molecular recognition events [1].

Conformational Analysis Molecular Recognition Target Engagement

Absence of Hydrogen Bond Donors Reduces Assay Interference Potential vs. 'Rule of 5' Violators

With 0 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), the target compound avoids a common liability found in many screening hits that rely on promiscuous aggregate-based mechanisms [1]. Its HBA count of 6 is balanced and does not flag PAINS structural alerts [2]. In comparison, aminopiperidine analogs like (4-Aminopiperidin-1-yl)(4-methylthiazol-5-yl)methanone contain HBDs which can increase non-specific binding and solubility issues. The target compound's calculated property profile (MW 338.8, LogP 2.6, 0 HBD, 6 HBA) positions it favorably in standard drug-likeness filters.

Pan-Assay Interference Compounds (PAINS) Hydrogen Bonding Drug-Likeness

Consolidated Physicochemical Comparator Table: Target Compound vs. Three Closest Analogs

A consolidated view of computed properties for the target compound and its three closest structural analogs reveals multiple points of quantifiable differentiation. The table demonstrates that each compound defines a unique chemical and physical space [1]. The target compound holds a middle ground in lipophilicity (XLogP3 2.6), offers the potential for specific covalent reactivity via its chloro substituent, and maintains a favorable TPSA for membrane permeability.

Physicochemical Comparison Procurement Criteria Chemical Diversity

High-Impact Application Scenarios for Procuring (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034398-74-6)


Covalent Probe and Chemical Biology Tool Development

Procure this specific compound, rather than its 4,6-dimethyl or pyrazinyloxy analogs, as a starting scaffold for covalent probe development. The 5-chloropyrimidine moiety serves as an electrophilic warhead, capable of engaging nucleophilic cysteine or lysine residues in target proteins through SNAr chemistry . This reactivity is absent in the non-halogenated alternatives, which could only act as competitive inhibitors. The balanced lipophilicity (XLogP3 2.6) further ensures good cell permeability for intracellular target engagement [1].

Central Nervous System (CNS) Hit-to-Lead Screening Cascades

This compound should be prioritized over the bulkier, more lipophilic benzothiazole analog (MW 374.8, XLogP3 3.6) in CNS-focused screening sets. Its molecular weight (338.8 g/mol), XLogP3 (2.6), and TPSA (96.5 Ų) align closely with the established property guidelines for blood-brain barrier penetrating drugs . This provides a higher probability of identifying CNS-active leads and reduces the need for extensive property optimization at later stages, thereby accelerating timelines [1].

Structure-Activity Relationship (SAR) Studies on Kinase or sEH Inhibition

Use this compound as a key reference point for an SAR study exploring the piperidine-amide chemical space. Its unique combination of a 3-oxy piperidine linkage, amide coupling to a 4-methylthiazole, and a 5-chloropyrimidine provides a distinct pharmacophoric signature . The absence of hydrogen bond donors simplifies interpretation of binding interactions compared to aminopiperidine analogs. Initial data suggests potential for enzyme inhibition, and this specific scaffold allows for systematic exploration of each structural module's contribution to potency and selectivity [1].

Evaluation of Halogen Bonding in Protein-Ligand Interactions

The 5-chloro substituent on the pyrimidine ring is not only reactive but can also participate in halogen bonding with backbone carbonyls or other electron donors in a protein's active site. This compound is an ideal tool to computationally and experimentally assess the contribution of halogen bonding to binding affinity, a feature impossible to study with the 4,6-dimethyl analog. This investigation could inform the design of more potent and selective inhibitors that leverage these non-canonical interactions .

Quote Request

Request a Quote for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.